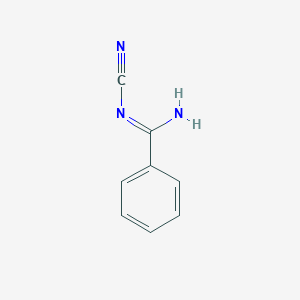

N'-Cyanobenzenecarboximidamide

Description

Significance within Organic Synthesis and Heterocyclic Chemistry

The primary significance of N'-Cyanobenzenecarboximidamide lies in its utility as a versatile synthon, particularly in the realm of heterocyclic chemistry. The presence of multiple nitrogen atoms and a reactive nitrile group makes it an ideal starting material for the synthesis of a diverse array of nitrogen-containing heterocycles. nih.gov These ring systems are fundamental scaffolds in numerous biologically active compounds and functional materials.

One of the key applications of this compound is in the synthesis of substituted 1,3,5-triazines. nih.gov Triazines are a class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and agrochemicals. derpharmachemica.com The reaction of this compound with various reagents allows for the controlled introduction of different substituents onto the triazine ring, enabling the fine-tuning of the final product's properties.

Furthermore, this compound has been investigated as a precursor for the synthesis of other important heterocyclic systems, such as pyrazolo derpharmachemica.comresearchgate.netbeilstein-journals.orgtriazines and 1,2,4-triazoles. beilstein-journals.orgnih.gov The ability to participate in cyclization reactions makes it a valuable tool for synthetic chemists seeking to build complex molecular frameworks from relatively simple starting materials. nih.gov

Interdisciplinary Relevance in Contemporary Chemical Science

The interdisciplinary relevance of this compound extends beyond traditional organic synthesis into medicinal chemistry and materials science. The heterocyclic compounds derived from this precursor often exhibit interesting biological activities, making them attractive targets for drug discovery programs. nih.gov Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs, highlighting the importance of synthetic routes that can efficiently generate these structures. nih.gov

In the field of materials science, the nitrogen-rich compounds synthesized from this compound can serve as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, catalysis, and sensing. The ability of the triazine ring, for instance, to coordinate with metal ions is a key feature in the design of novel functional materials.

Historical Context and Evolution of Research Trajectories

The study of cyanamide (B42294) and its derivatives has a history stretching back over a century. Early research focused on the fundamental reactivity and properties of these compounds. The development of synthetic methods for N-substituted cyanamides has been an ongoing area of investigation, with various approaches being developed to improve efficiency and substrate scope. google.com

While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the broader research trajectory of cyanamide chemistry provides a context for its emergence. The realization of the synthetic potential of the cyanamide group as a building block for more complex molecules, particularly heterocycles, has driven research in this area. researchgate.net Over time, the focus has shifted from simple synthetic manipulations to the strategic use of cyanamide derivatives like this compound in the targeted synthesis of functional molecules with specific applications in medicine and materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-cyanobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWFJQWVHWGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297065 | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2170486-29-8, 17513-09-6 | |

| Record name | [C(Z)]-N′-Cyanobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2170486-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MLS000737740 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Cyanobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyanobenzenecarboximidamide and Its Derivatives

Direct Synthesis Approaches

The direct construction of the N'-cyanobenzenecarboximidamide core can be approached through several synthetic strategies, each with its own set of advantages and substrate scope.

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation has emerged as a powerful tool for the formation of C-N bonds, offering a route to amides and related functionalities. uwindsor.caekb.egresearchgate.net While a direct palladium-catalyzed synthesis of this compound from simple precursors has not been extensively documented, the synthesis of structurally related acyl amidines via this methodology provides a strong precedent. nih.gov This approach typically involves the palladium-catalyzed coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene), carbon monoxide, and an appropriate nitrogen source, in this case, cyanamide (B42294) or a related synthon.

The general catalytic cycle for such a transformation would involve the oxidative addition of the aryl halide to a Pd(0) species, followed by carbon monoxide insertion to form a benzoyl-palladium intermediate. Subsequent reaction with cyanamide and reductive elimination would furnish the desired this compound. The choice of ligands, such as phosphines (e.g., PPh3, DPEphos, Xantphos), and reaction conditions are critical for achieving high yields and selectivity. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Acyl Amidine Synthesis This table is based on analogous reactions for acyl amidine synthesis and represents plausible conditions for this compound.

| Aryl Halide | Palladium Source | Ligand | CO Source | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Pd(OAc)2 | PPh3 | Mo(CO)6 (ex situ) | - | DMF | 80 | nih.gov |

| Aryl Bromide | Pd2(dba)3 | Xantphos | Mo(CO)6 (ex situ) | - | DMF | 100 | nih.gov |

Cyanamide-Mediated Reaction Pathways

The reaction of cyanamide and its derivatives serves as a direct and versatile method for the synthesis of this compound and related structures. nih.gov A prominent approach involves the N-acylation of cyanamides with a benzoyl derivative, such as benzoyl chloride. This reaction, often carried out in the presence of a base, directly installs the benzoyl group onto the cyanamide nitrogen. researchgate.net The use of ultrasound irradiation has been shown to enhance the efficiency of this transformation. researchgate.net

Another pathway involves a cascade process starting from benzonitriles. The nitrile is first converted to a benzamidoxime, which then undergoes a Tiemann rearrangement activated by reagents like SO2F2 to yield the corresponding N-arylcyanamide. rsc.org

Table 2: Cyanamide-Mediated Synthesis of N-Acylcyanamides This table highlights conditions for the synthesis of N-acylcyanamides, a class of compounds to which this compound belongs.

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| N-Arylcyanamide | Benzoyl chloride | Na2CO3 | - | Ultrasound or Reflux | N-Acylcyanamide | researchgate.net |

| Benzonitrile | Hydroxylamine | 1. NH2OH, EtOH, reflux | CH2Cl2 | 2. SO2F2, Et3N, r.t. | N-Arylcyanamide | rsc.org |

Oxidative Coupling Methodologies

Oxidative coupling reactions represent a powerful strategy for C-H bond functionalization, enabling the formation of C-C and C-X bonds. nih.gov While not a commonly reported method for the direct synthesis of this compound, the principles of oxidative coupling could potentially be applied. A hypothetical approach might involve the oxidative coupling of benzamidine (B55565) with a cyanogen (B1215507) source, such as cyanogen bromide, in the presence of a suitable oxidant. This would require the selective formation of a nitrogen-carbon bond under oxidative conditions. However, the development of such a specific methodology for this compound synthesis requires further investigation.

Synthesis of this compound Derivatives

The functionalization of this compound can be approached by modifying either the aromatic core or the imidamide nitrogen, allowing for the generation of a library of analogs for various applications.

Strategies for Functionalization of the Aromatic Core

The benzene (B151609) ring of this compound provides a scaffold for various functionalization reactions, allowing for the introduction of a wide range of substituents. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could be employed, with the directing effects of the N'-cyanocarboximidamide group influencing the regioselectivity. The existence of derivatives like 3-Chloro-N'-cyanobenzenecarboximidamide confirms that such modifications are feasible. cymitquimica.com

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, offer powerful tools for introducing aryl, vinyl, and amino groups, respectively, onto a pre-functionalized aromatic core (e.g., a halogenated derivative of this compound). organic-chemistry.org The choice of catalyst and reaction conditions would be crucial for achieving successful coupling without interfering with the imidamide functionality. The use of electron-withdrawing or -donating groups on the phenyl ring can also be used to tune the electronic properties of the molecule. aps.org

Table 3: Potential Strategies for Aromatic Core Functionalization This table outlines general strategies that could be applied to modify the aromatic ring of this compound.

| Reaction Type | Reagents | Potential Functional Group Introduced | General Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | -NO2 | rsc.org |

| Halogenation | NBS, NCS | -Br, -Cl | organic-chemistry.org |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl | organic-chemistry.org |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | -NR2 | researchgate.net |

Approaches to Imidamide Nitrogen Derivatization

The imidamide moiety of this compound possesses nitrogen atoms that are potential sites for derivatization, such as N-alkylation or N-acylation. The nucleophilicity of the imidamide nitrogens would allow for reactions with electrophiles like alkyl halides or acyl chlorides under appropriate basic conditions.

Drawing parallels from the synthesis of N-alkyl substituted benzimidazoquinazolinones, copper-catalyzed C-N bond formation protocols could potentially be adapted for the N-alkylation of the imidamide nitrogen using alkyl halides. nih.gov Additionally, methods developed for the N-functionalization of other nitrogen-containing ring systems could serve as a guide for exploring the derivatization of the imidamide group. whiterose.ac.uk The selective functionalization of one nitrogen over the other would be a key challenge, likely influenced by steric and electronic factors.

Formation of Cyanated Heterocyclic Scaffolds

This compound serves as a valuable building block for the synthesis of nitrogen-containing heterocycles, particularly substituted triazines. The reactivity of its N-cyanoamidine moiety allows for cyclocondensation reactions with various partners, leading to the formation of stable aromatic heterocyclic systems. The cyano group is incorporated into the final heterocyclic ring, providing a handle for further functionalization or contributing to the electronic properties of the molecule.

A prominent example is the synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine. This is achieved through the cyclocondensation of this compound with guanidine. researchgate.net This reaction provides an efficient route to disubstituted triazines, which are important structural motifs in medicinal chemistry and materials science.

Furthermore, a versatile and high-yield synthesis of diversely substituted 1,3,5-triazines has been developed utilizing this compound as a key reactant. google.com This method involves the reaction of this compound with various amides in the presence of phosphorus oxychloride (POCl₃) or with halomethyleneiminium salts. google.com These reagents react to form an intermediate that undergoes cyclization with the N-cyanoamidine part of the molecule to furnish the triazine ring. This approach allows for the introduction of a wide range of substituents onto the triazine core, making it a powerful tool for creating libraries of compounds for screening purposes. google.com

The following table summarizes research findings on the synthesis of 1,3,5-triazine (B166579) derivatives from this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Guanidine | Base-catalyzed cyclocondensation | 2,4-Diamino-6-phenyl-1,3,5-triazine | Not specified | researchgate.net |

| This compound | Acetanilide | POCl₃, Acetonitrile, Reflux | 2-Anilino-4-methyl-6-phenyl-1,3,5-triazine | Not specified | google.com |

| This compound | N-Cyclohexyl dodecanamide | POCl₃, Acetonitrile, Reflux | 2-Chloro-4-phenyl-6-undecyl-1,3,5-triazine | 87% | google.com |

| This compound | Dichloromethylenedimethyliminium chloride / N,N-dimethylaniline | Acetonitrile, Reflux | 2-(p-Dimethylaminophenyl)-4-phenyl-6-chloro-1,3,5-triazine | Not specified | google.com |

Cycloaddition Reactions for Heterocycle Incorporation

Cycloaddition reactions represent a powerful strategy for the construction of cyclic compounds in a single, often stereocontrolled, step. While direct examples involving this compound in classical Diels-Alder reactions are not extensively documented, its structural features suggest significant potential for participation in various cycloaddition pathways, particularly those involving 1,3-dipoles or reactions where the nitrile group can participate.

A highly relevant and analogous transformation is the [3+2] cycloaddition reaction of 2-cyanoacetamidines, which are structurally similar to this compound. beilstein-journals.org A novel, base-catalyzed, transition-metal-free method has been developed for the synthesis of diheterocyclic compounds by reacting 3,3-diaminoacrylonitriles (2-cyanoacetamidines) with heterocyclic azides. beilstein-journals.org This process involves a formal cycloaddition followed by a Cornforth-type rearrangement to yield N-heteroaryl-1,2,3-triazole-4-carbimidamides. beilstein-journals.org This reaction showcases the ability of the cyano-amidine framework to act as a synthon in cycloadditions to generate complex heterocyclic systems, suggesting a promising avenue for the application of this compound.

The scope of this analogous reaction is broad, tolerating various substituents and different heterocyclic azides, as detailed in the table below.

| Amidine Reactant Type | Azide Reactant Type | Conditions | Resulting Heterocyclic Core | Reference |

|---|---|---|---|---|

| N-monosubstituted 3,3-diaminoacrylonitriles | Pyrimidinedione azides | Base-catalyzed | Pyrimidinedione-1,2,3-triazole | beilstein-journals.org |

| N-monosubstituted 3,3-diaminoacrylonitriles | 4-Nitroimidazole azides | Base-catalyzed | Nitroimidazole-1,2,3-triazole | beilstein-journals.org |

| N-monosubstituted 3,3-diaminoacrylonitriles | Isoxazole azides | Base-catalyzed | Isoxazole-1,2,3-triazole | beilstein-journals.org |

| N-monosubstituted 3,3-diaminoacrylonitriles | Thiazole azides | Base-catalyzed | Thiazole-1,2,3-triazole | beilstein-journals.org |

Additionally, the nitrile group within this compound could potentially participate in transition-metal-catalyzed [2+2+2] cycloadditions. This type of reaction elegantly combines three unsaturated components, such as two alkynes and a nitrile, to form substituted pyridines. rsc.org The use of nitriles in such cyclotrimerizations is a well-established, atom-efficient method for constructing six-membered heterocyclic rings. rsc.org This suggests another potential, though less explored, synthetic application for this compound in constructing complex carbo- and heterocyclic scaffolds.

Advanced Spectroscopic and Structural Characterization Techniques for N Cyanobenzenecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic compounds in solution. bhu.ac.inscielo.org.za By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of N'-Cyanobenzenecarboximidamide. core.ac.uk

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the imidamide group would be observed. The chemical shifts (δ) of these protons are influenced by the electron density of their local environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-8 ppm) due to the deshielding effect of the benzene ring's π-electron system. The protons attached to the nitrogen atoms of the imidamide group would exhibit chemical shifts that are sensitive to factors like solvent and hydrogen bonding. bhu.ac.in

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. ipb.pt Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicative of its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the carboximidamide group and the cyano carbon would have characteristic chemical shifts in the downfield region of the spectrum.

#### Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Imidamide NH | 5.0 - 9.0 | - |

| Quaternary Aromatic C | - | 130 - 150 |

| Carboximidamide C | - | 160 - 170 |

| Cyano C | - | 115 - 125 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comillinois.edu These vibrations are specific to the types of bonds present and their environment, providing a molecular "fingerprint" that can be used for identification and structural analysis. mt.com

In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. A strong, sharp absorption band in the region of 2200-2260 cm⁻¹ would be indicative of the C≡N (cyano) stretching vibration. The N-H stretching vibrations of the imidamide group would likely appear as broad bands in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the imidamide group would also give rise to a characteristic absorption, typically in the 1600-1690 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1450-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. libretexts.org While polar groups like C=O and N-H tend to be strong absorbers in the IR, non-polar, symmetric bonds often produce strong signals in the Raman spectrum. spectroscopyonline.com For this compound, the symmetric stretching of the benzene ring would likely be a strong Raman scatterer. The C≡N stretch is also typically Raman active. The principle of mutual exclusion states that for a molecule with a center of symmetry, vibrations that are IR active will be Raman inactive, and vice versa. illinois.edu Although this compound does not possess a center of symmetry, the relative intensities of the IR and Raman bands can still provide valuable structural information. spectroscopyonline.com

#### Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C≡N | Stretch | 2200 - 2260 (Strong, Sharp) | 2200 - 2260 (Strong) |

| N-H | Stretch | 3200 - 3500 (Broad) | 3200 - 3500 (Weak) |

| C=N | Stretch | 1600 - 1690 | 1600 - 1690 |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| Aromatic C-H | Stretch | > 3000 | > 3000 |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. vanderbilt.edulibretexts.org When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight.

The molecular ion is often unstable and can fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.org For this compound, common fragmentation pathways could involve the cleavage of the C-C bond between the benzene ring and the carboximidamide group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) or a cyanobenzenecarboximidamide radical cation. Another likely fragmentation is the loss of the cyano group (-CN), resulting in a fragment ion with a mass 26 units less than the molecular ion. The fragmentation of the imidamide group itself can also lead to a variety of smaller ions. miamioh.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming the identity of the compound. nih.govrsc.org

#### Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₈H₆N₄]⁺ | 158 |

| Loss of HCN | [C₇H₅N₃]⁺ | 131 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Cyanide Radical | [CN]⁻ | 26 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique provides a detailed picture of the molecular architecture of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. anton-paar.com

The process involves growing a high-quality single crystal of the compound and then irradiating it with a beam of X-rays. anton-paar.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the crystal can be constructed. nih.gov From this map, the positions of the individual atoms can be determined with high precision.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of the top few nanometers of a material's surface. wikipedia.orgcarleton.edu By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.edu

An XPS analysis of this compound would provide a survey spectrum showing peaks for carbon, nitrogen, and any other elements present on the surface. High-resolution spectra of the C 1s and N 1s regions would reveal multiple peaks corresponding to the different chemical environments of these atoms within the molecule. For example, the C 1s spectrum would show distinct peaks for the carbons in the benzene ring, the carboximidamide group, and the cyano group. Similarly, the N 1s spectrum would differentiate between the nitrogen atoms in the imidamide and cyano functionalities. icmp.lviv.ua The binding energies and relative intensities of these peaks can provide valuable insights into the electronic structure and bonding within the molecule. aps.org

#### Table 4: Expected Core-Level Binding Energy Regions for this compound in XPS

| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |

| C | 1s | Aromatic C-C, C-H | ~284.8 |

| C | 1s | C=N (Imidamide) | ~286-287 |

| C | 1s | C≡N (Cyano) | ~286-287 |

| N | 1s | C=N-H (Imidamide) | ~399-401 |

| N | 1s | C≡N (Cyano) | ~398-400 |

Mechanistic Investigations and Reaction Kinetics of N Cyanobenzenecarboximidamide Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of N'-Cyanobenzenecarboximidamide are anticipated to be diverse, primarily centered around the reactivity of its cyanamide (B42294) and imidamide functionalities. Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of these reactions, allowing for the identification of intermediates and the characterization of transition state geometries and energies. nih.govnih.gov

One of the most probable reaction pathways for this compound is intramolecular cyclization, a common transformation for molecules containing both nitrile and amine or imine functionalities. researchgate.net Theoretical calculations can elucidate the concerted versus stepwise nature of these cyclization reactions. For instance, in the formation of triazine derivatives, density functional theory (DFT) can be employed to model the transition state, revealing the bond-forming and bond-breaking processes that occur. nih.gov Such studies would involve optimizing the geometry of the transition state structure and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface.

Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation barriers of different possible pathways, the most favorable reaction course can be determined. For example, in reactions with asymmetric reagents, computational models can help predict the enantiomeric or diastereomeric outcome by analyzing the energies of the respective transition states.

Quantitative Kinetic Studies

Quantitative kinetic studies are essential for a comprehensive understanding of the factors that govern the rates of this compound transformations. These studies involve the systematic measurement of reaction rates under various conditions to determine key kinetic parameters.

Determination of Reaction Order and Rate Constants

The reaction order with respect to this compound and other reactants can be determined using methods such as the initial rates method or by fitting concentration-time data to integrated rate laws. For instance, the hydrolysis of a related compound, 5-cyanovaleramide, was found to follow second-order kinetics. umich.edu A similar approach could be applied to study the hydrolysis of this compound, where the rate of disappearance of the reactant is monitored over time at different initial concentrations.

The rate constant (k) is a fundamental parameter that quantifies the intrinsic reactivity of a system. For reactions involving this compound, rate constants can be determined from the experimental data once the reaction order is established. For bimolecular reactions, such as the reaction with an electrophile, the second-order rate constant provides a measure of how efficiently the two species react. nih.govnih.gov

Below is a hypothetical data table illustrating how reaction order and rate constants could be determined for a reaction of this compound (NCB) with a reagent 'X'.

| Experiment | Initial [NCB] (M) | Initial [X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.5 x 10-4 |

| 2 | 0.20 | 0.10 | 5.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.0 x 10-3 |

This is a hypothetical table for illustrative purposes.

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined experimentally by studying the effect of temperature on the rate constant, using the Arrhenius equation. By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, where R is the gas constant.

Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation provide deeper insight into the transition state. These parameters can be calculated from the temperature dependence of the rate constant using the Eyring equation. A positive ΔH‡ indicates an endothermic transition state formation, while the sign of ΔS‡ provides information about the degree of order in the transition state compared to the reactants.

A hypothetical table of activation and thermodynamic parameters for a transformation of this compound is presented below.

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 75 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 72 | kJ/mol |

| Entropy of Activation (ΔS‡) | -20 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) at 298 K | 78 | kJ/mol |

This is a hypothetical table for illustrative purposes.

Influence of Experimental Conditions on Reaction Rates

The rates of chemical reactions are often sensitive to experimental conditions such as pH, solvent, and the presence of catalysts. For this compound, a compound with basic nitrogen atoms, the pH of the reaction medium is expected to have a significant impact on its reactivity. Protonation or deprotonation of the molecule can alter its nucleophilicity and electrophilicity, thereby affecting the reaction rate. Kinetic studies across a range of pH values can reveal the specific acid or base catalysis mechanisms at play.

The choice of solvent can also dramatically influence reaction rates. Solvent polarity, hydrogen bonding ability, and viscosity can all affect the stability of the reactants and the transition state. For reactions involving charge separation in the transition state, polar solvents are generally expected to accelerate the rate.

Application of Steady-State and Quasi-Equilibrium Approximations

In complex, multi-step reactions involving this compound, the direct determination of the rate law can be challenging. In such cases, the steady-state and quasi-equilibrium approximations are valuable tools for simplifying the kinetic analysis. mdpi.comresearchgate.netnih.govnih.govkhanacademy.org The steady-state approximation assumes that the concentration of a reactive intermediate remains constant throughout the reaction. This assumption is valid if the intermediate is consumed as quickly as it is formed. This approach allows for the derivation of a simplified rate law in terms of the concentrations of the reactants and stable products.

The quasi-equilibrium approximation can be applied when a rapid equilibrium is established between the reactants and an intermediate, followed by a slower, rate-determining step. This is often the case in enzyme kinetics and can be relevant in catalyzed reactions involving this compound. mdpi.comnih.gov

Catalytic Mechanisms Involving this compound as Substrate or Reagent

This compound possesses functional groups that make it a candidate for participation in various catalytic cycles, either as a substrate that is transformed or as a reagent that facilitates a transformation.

For instance, the cyanamide group can be a precursor in the synthesis of heterocycles, a reaction that can be catalyzed by transition metals. nih.gov In such a catalytic cycle, this compound could coordinate to a metal center, which would activate it towards nucleophilic attack or cyclization. Mechanistic studies would involve identifying the catalytically active species, characterizing the intermediates in the catalytic cycle, and determining the rate-determining step.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and it is conceivable that this compound or its derivatives could participate in such reactions. nih.govrsc.orgnih.gov For example, the N-H bonds in the molecule could undergo N-arylation with aryl halides in the presence of a palladium catalyst. A plausible catalytic cycle would involve oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the deprotonated this compound, and finally, reductive elimination to form the N-arylated product and regenerate the catalyst.

Similarly, cobalt-catalyzed C-N cross-coupling reactions have been reported, offering an alternative to palladium-based systems. researchgate.net The mechanism of such reactions often involves single electron transfer pathways or oxidative addition/reductive elimination sequences. Investigating the potential of this compound in these catalytic systems would be a valuable area of research.

Computational and Theoretical Chemistry Studies on N Cyanobenzenecarboximidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide valuable insights into various molecular properties that are often difficult or impossible to determine experimentally. In the context of N'-Cyanobenzenecarboximidamide, these calculations offer a detailed understanding of its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

The interaction between the HOMO of one reactant and the LUMO of another is a key factor in determining the feasibility and outcome of a chemical reaction. numberanalytics.com For instance, in many organic reactions, the donation of electrons from the HOMO of a nucleophile to the LUMO of an electrophile is the primary interaction driving the reaction forward. libretexts.org FMO analysis, therefore, allows chemists to predict the regioselectivity and stereoselectivity of reactions by examining the energy and symmetry of the frontier orbitals. numberanalytics.com

Table 1: Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| Energy Gap (eV) | Data not available in search results |

This table is intended to be interactive. Specific values for this compound are not available in the provided search results and would require specific quantum chemical calculations.

Dipole Moment and Global Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule is less reactive. researchgate.netmdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. dergipark.org.tr

These parameters are calculated using the energies of the frontier molecular orbitals and are instrumental in predicting the chemical behavior of a compound. dergipark.org.tr For example, a high electrophilicity index suggests that the molecule is a good electron acceptor. dergipark.org.tr

Table 2: Global Reactivity Descriptors

| Descriptor | Definition | Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | χ2 / (2η) | Data not available |

| Dipole Moment (Debye) | N/A | Data not available |

This table is intended to be interactive. Specific values for this compound are not available in the provided search results and would require specific quantum chemical calculations.

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity. mdpi.com Proposed by Luis R. Domingo in 2016, MEDT posits that changes in electron density, a physical observable, are responsible for the feasibility of an organic reaction. encyclopedia.pub This theory moves away from analyses based on molecular orbitals, which are mathematical constructs, and instead focuses on the topological analysis of the electron density along a reaction path. mdpi.comencyclopedia.pub

MEDT utilizes quantum chemical tools like the analysis of conceptual DFT indices, Atoms in Molecules (AIM), and the Electron Localization Function (ELF) to study organic reactivity. encyclopedia.pub For instance, the ELF analysis can reveal the formation of new covalent bonds during a reaction by identifying the coupling of pseudoradical centers. nih.gov This approach has been successfully applied to investigate the mechanisms of various reactions, including cycloadditions, providing detailed insights into their stereoselectivity and regioselectivity. nih.govrsc.org

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. nih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov

In conformational analysis, DFT is employed to determine the relative energies of different spatial arrangements (conformers) of a molecule. ethz.chmdpi.commdpi.com By identifying the most stable conformer, researchers can gain insights into the molecule's structure and reactivity. nih.govnih.gov For example, DFT calculations can reveal the preferred orientation of substituent groups and the presence of intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. ethz.chnih.gov

For electronic analysis, DFT is used to calculate properties like the HOMO-LUMO gap, dipole moment, and global reactivity descriptors, as discussed in previous sections. nih.govresearchgate.net The choice of the functional and basis set is crucial for obtaining accurate results that are consistent with experimental data. nih.gov

In Silico Studies and Molecular Docking for Interaction Prediction

In silico studies, particularly molecular docking, are computational techniques used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.comsciforum.net This method is instrumental in drug discovery and development, as it allows for the rapid screening of large compound libraries to identify potential drug candidates. f1000research.com

The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the receptor protein. mdpi.com The binding affinity is then calculated and expressed as a docking score, which quantifies the strength of the interaction. mdpi.com Molecular docking can predict the formation of hydrogen bonds and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com These predictions can guide the design of new molecules with improved binding affinity and selectivity. sciforum.netmdpi.com

Advanced Applications of N Cyanobenzenecarboximidamide and Its Derivatives

Role in Organic Synthesis and Functional Material Design

The distinct chemical properties of N'-Cyanobenzenecarboximidamide and its derivatives make them valuable assets in the fields of organic synthesis and the design of functional materials. Their adaptability as building blocks allows for the construction of complex molecules, while their reactivity serves as a gateway to advanced heterocyclic systems.

Building Blocks for Complex Molecular Architectures

This compound derivatives are increasingly utilized as versatile building blocks in the creation of complex molecular architectures. These small molecules, equipped with reactive functional groups, are fundamental components in organic synthesis, enabling the introduction of chemical diversity and specific structural motifs into larger molecules. The strategic use of these building blocks is crucial in medicinal chemistry and the synthesis of combinatorial compound libraries.

The power of these building blocks lies in their ability to facilitate the construction of intricate molecular skeletons. For instance, recent strategies have been developed to create complex molecular structures through stereospecific reactions at quaternary stereocenters in acyclic systems. This highlights the potential for precise control over the three-dimensional arrangement of atoms within a molecule, a critical aspect in the design of new drugs and materials.

The development of heterometallic molecular architectures further showcases the utility of tailored building blocks. By incorporating different metal ions into a single molecular entity using specific ligands, materials with unique magnetic, luminescent, or catalytic properties can be designed. This approach has led to the synthesis of bi- and polynuclear structures with potential applications in catalysis, medicine, and the creation of functional materials.

Interactive Table: Examples of Building Blocks and their Applications

| Building Block Class | Key Features | Applications |

|---|---|---|

| Primary and Secondary Amines | Nucleophilic, can form various bonds | Medicinal chemistry, synthesis of heterocycles |

| Boronic Acids | Versatile coupling partners (e.g., Suzuki coupling) | Organic synthesis, sensor development |

| Carboxylic Acids | Can form amides, esters, etc. | Polymer synthesis, drug design |

Precursors for Advanced Heterocyclic Compound Synthesis

This compound and its derivatives are valuable precursors for the synthesis of a wide array of advanced heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are pervasive in life sciences and technology, forming the basis for many drugs, natural products, and functional materials.

The versatility of nitrile-containing compounds, such as this compound, makes them effective for constructing complex heterocyclic systems from relatively simple starting materials. For example, alkenyl nitriles are used as precursors for a variety of heterocycles including purines, pyrimidines, imidazoles, and pyrazines.

One notable application is in the synthesis of nitrogen-containing heterocycles. These compounds are prevalent in pharmaceuticals, agrochemicals, and organic functional materials. Pathways involving benzyne (B1209423) intermediates, for instance, offer an efficient way to assemble diverse heterocyclic compounds. Furthermore, biomass-derived aromatic N-heterocyclic compounds are being explored as sustainable alternatives to petroleum-based chemicals for creating high-performance polymers. For example, a pyridazine-based compound synthesized from biomass has been used to create an epoxy resin with high thermal stability and flame retardancy.

Interactive Table: Examples of Heterocyclic Compounds from Nitrile Precursors

| Heterocycle Class | Significance | Synthetic Precursor Example |

|---|---|---|

| Pyridines | Found in many pharmaceuticals and natural products | This compound derivatives |

| Imidazoles | Core structure in many bioactive molecules | Alkenyl nitriles |

| Triazines | Used in herbicides and as building blocks for polymers | This compound |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the chemistry beyond the molecule, explores the assembly of chemical species through non-covalent interactions. This compound and its derivatives play a significant role in this field, particularly in the principles of molecular recognition and the design of self-assembling supramolecular structures.

Principles of Molecular Recognition

Molecular recognition is the foundation of supramolecular chemistry, where molecules selectively bind to one another through a variety of non-covalent interactions. These interactions include hydrogen bonding, electrostatic forces (ion-ion, ion-dipole, dipole-dipole), and the hydrophobic effect. The design of synthetic receptors that can recognize and bind to specific guest molecules is a key area of research.

The process of molecular recognition relies on the principle of complementarity, where the host and guest molecules have complementary shapes, sizes, and chemical properties. For a strong and selective interaction, the receptor should have a binding site that is pre-organized to fit the guest molecule.

This compound derivatives, with their potential for hydrogen bonding and other non-covalent interactions, can be designed to act as molecular receptors. For example, molecules containing cyano groups have been shown to participate in hydrogen bonding to form specific recognition patterns. The ability to control these interactions is crucial for creating systems that can selectively bind to target molecules.

Design of Supramolecular Assemblies and Polymers

The principles of molecular recognition are harnessed to design and create a wide variety of supramolecular assemblies and polymers. These are well-ordered structures formed through the spontaneous self-assembly of molecules held together by non-covalent interactions. The properties of these assemblies are determined by the nature of the interacting molecules and the forces that govern their association.

The design of these systems often involves creating molecules that can form specific and directional interactions, such as hydrogen bonds. For instance, molecules containing both hydrogen bond donors and acceptors can self-assemble into well-defined structures like helical chains or stacked layers. The resulting supramolecular architectures can have unique properties and functions that are not present in the individual molecular components.

Supramolecular polymers are a class of polymers where the monomer units are held together by reversible, non-covalent interactions. This reversibility imparts dynamic and adaptive properties to the materials. The combination of polymer chemistry and supramolecular chemistry has led to the development of novel materials with applications in various fields.

Interactive Table: Types of Supramolecular Assemblies

| Assembly Type | Driving Interactions | Potential Applications |

|---|---|---|

| Helical Chains | Hydrogen bonding, π-π stacking | Chiral recognition, catalysis |

| Stacked Layers | van der Waals forces, electrostatic interactions | Electronic materials, sensors |

| Supramolecular Gels | Entanglement of self-assembled fibrillar networks | Drug delivery, tissue engineering |

Potential in Sensors and Responsive Materials

The ability of this compound derivatives to participate in specific molecular recognition events and form dynamic supramolecular assemblies makes them promising candidates for the development of sensors and responsive materials. These "smart" materials can change their properties in response to external stimuli such as changes in temperature, pH, light, or the presence of a specific chemical species.

For example, a sensor could be designed where the binding of a target analyte to a receptor based on a this compound derivative triggers a change in a measurable signal, such as a color change or a change in fluorescence. This is the principle behind chromogenic materials, which are a crucial component of many sensors.

Responsive materials can be created by incorporating stimuli-responsive units into supramolecular assemblies or polymers. For instance, a material might change its shape or release a payload in response to a specific trigger. The development of such materials has significant potential in areas like wearable technology, drug delivery, and soft robotics.

Catalytic Applications

The direct application of this compound as a catalyst is not prominently featured in existing scientific literature. However, the fundamental components of its structure—the amidine and cyano moieties—are known to be effective coordinating groups for metal centers. These functional groups are frequently incorporated into the design of more complex ligands used in homogeneous and heterogeneous catalysis. The nitrogen atoms of the amidine can chelate to transition metals, while the cyano group can also participate in metal coordination or influence the electronic properties of the ligand, thereby modulating the activity and selectivity of the catalytic center. The development of novel catalysts often involves the strategic incorporation of such functional motifs, suggesting a potential, though currently underexplored, role for this compound-based scaffolds in future catalytic systems.

Development of Bioactive Compounds and Ligands of Pharmacological Interest

The N'-cyano-carboximidamide moiety is a recognized pharmacophore that has been successfully integrated into the design of various bioactive compounds. This structural unit can act as a bioisostere for other functional groups, such as ureas or guanidines, and its specific electronic and hydrogen-bonding properties can be fine-tuned to optimize interactions with biological targets. nih.govirispublishers.com

Detailed research has been conducted on derivatives that incorporate the N'-cyano-carboximidamide core, leading to the discovery of potent and selective ligands for therapeutic targets. A notable example is the development of a series of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines, which have been identified as potent vasodilators that function by opening potassium channels. nih.gov

A systematic study of these derivatives revealed that modifications to the arylalkyl substituent and the pyridine (B92270) ring significantly impact their pharmacological activity. For instance, the N-phenethyl derivative (4c ) demonstrated considerable vasodilatory effects. nih.gov This led to the synthesis of more potent compounds, such as N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine (5j ), which showed an enhanced ability to increase 86Rb+ efflux, a key indicator of potassium channel opening. nih.gov Further optimization, involving the introduction of an amino group to the pyridine ring, resulted in the compound KRN4884 (5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine), a highly potent antihypertensive agent with a long duration of action following oral administration. nih.gov

The research findings for key derivatives are summarized in the table below.

| Compound ID | Chemical Name | Pharmacological Activity | Key Findings |

| 4c | N-phenethyl-N'-cyano-3-pyridinecarboxamidine | Vasodilator | Showed potent vasodilatory action in initial screenings. nih.gov |

| 5j | N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | Vasodilator / K+ Channel Opener | Discovered as a highly potent derivative that significantly increased 86Rb+ efflux. nih.gov |

| 9e (KRN4884) | 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | Antihypertensive / K+ Channel Opener | Exhibited highly potent and long-lasting antihypertensive effects after oral administration. nih.gov |

These findings underscore the value of the this compound scaffold in medicinal chemistry for the development of novel therapeutics, particularly in the cardiovascular field. The ability to systematically modify the structure allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Q & A

Basic: What are the key spectroscopic techniques for characterizing N'-Cyanobenzenecarboximidamide?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxy and cyano groups) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns, ensuring alignment with theoretical values.

- X-ray Crystallography: Resolve crystal structures to confirm bond angles, spatial arrangement, and intermolecular interactions (e.g., hydrogen bonds in related carboximidamides) .

- Infrared (IR) Spectroscopy: Identify functional groups like C≡N (cyano) and N-H stretches.

Basic: What synthetic strategies are used for this compound derivatives?

Answer:

Common routes include:

- Condensation Reactions: React benzoyl chlorides with cyanamide derivatives under basic conditions (e.g., KCO) to form the carboximidamide core .

- Substituent Introduction: Use electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to add groups like methoxy or halogens .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate high-purity products .

Advanced: How can experimental design optimize reaction conditions for this compound synthesis?

Answer:

Use Design of Experiments (DOE) to systematically vary parameters:

- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Variables: Yield, purity, and reaction rate.

- Statistical Analysis: Apply ANOVA to identify significant factors and generate predictive models. For example, higher polarity solvents (e.g., DMF) may enhance nucleophilic substitution in cyanamide derivatives .

- Validation: Replicate optimal conditions in triplicate to confirm reproducibility .

Advanced: How should researchers address contradictory data in biological activity studies of carboximidamide analogs?

Answer:

Contradictions often arise from methodological variability. Mitigation strategies include:

- Systematic Review: Aggregate data from multiple studies, assessing biases in cell lines, dosing protocols, or assay conditions .

- Meta-Analysis: Statistically pool results (e.g., random-effects models) to quantify heterogeneity and identify trends .

- Experimental Replication: Independently validate findings under standardized conditions (e.g., NIH/WHO guidelines for cytotoxicity assays) .

Advanced: What computational methods predict the reactivity of this compound in drug design?

Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect can be modeled to predict hydrogen-bonding propensity .

- Molecular Dynamics (MD): Simulate solvation effects and protein-ligand interactions (e.g., binding to cytochrome P450 enzymes).

- Docking Studies: Use software like AutoDock Vina to screen binding affinities against target proteins, validated with experimental IC values .

Advanced: How to ensure reproducibility in studies involving this compound?

Answer:

- Protocol Standardization: Document all parameters (e.g., solvent grade, humidity control) using platforms like protocols.io .

- Data Transparency: Share raw NMR/MS files and crystallographic data (e.g., CIF files) in public repositories (e.g., PubChem, PDB) .

- Negative Results Reporting: Publish unsuccessful syntheses or non-significant bioactivity data to reduce publication bias .

Basic: What are the stability considerations for this compound during storage?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the cyano group.

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .

- Purity Monitoring: Periodically analyze via HPLC to detect degradation products (e.g., benzamide formation) .

Advanced: How to resolve spectral overlaps in NMR analysis of this compound derivatives?

Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals by correlating with chemical shifts .

- Solvent Selection: Deuterated DMSO or acetone may resolve aromatic proton splitting compared to CDCl.

- Paramagnetic Shifting: Add shift reagents (e.g., Eu(fod)) to disperse crowded regions .

Table 1: Key Structural Parameters from Literature

| Property | Value (Example) | Source |

|---|---|---|

| Molecular Formula | CHNO | |

| Melting Point | 145–148°C | |

| logP (Octanol-Water) | 1.2 (Predicted) | |

| Hydrogen Bond Donors | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.